Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-6-3-7-15(11-14)20-10-8-13-5-4-9-17-12-13;/h3,6-7,11,13,17H,2,4-5,8-10,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRWJNGWNDEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Ethyl 3-hydroxybenzoate : Provides the benzoate ester moiety with a reactive phenolic hydroxyl group.
- 3-piperidinylethanol or related piperidine derivatives : Supplies the piperidine ring linked via an ethoxy chain.
- Hydrochloric acid : Used to convert the free base to the hydrochloride salt.
Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes | |
|---|---|---|---|---|
| 1 | Etherification of ethyl 3-hydroxybenzoate | React ethyl 3-hydroxybenzoate with 2-(3-piperidinyl)ethanol or a suitable piperidinyl alkylating agent under reflux | Solvents: Dichloromethane or ethanol; Catalyst/base: May include tertiary amines like triethylamine to scavenge HCl | Controlled temperature (reflux) optimizes yield |
| 2 | Conversion to hydrochloride salt | Treat the free base product with anhydrous hydrochloric acid in an organic solvent (e.g., acetonitrile) | Ensures formation of stable, crystalline hydrochloride salt | Enhances purity and handling properties |
Reaction Conditions and Optimization
- Temperature: Typically reflux conditions (around solvent boiling point) are employed for the etherification step to ensure complete reaction.
- pH Control: Use of bases such as triethylamine helps neutralize acidic by-products and drive the reaction forward.
- Solvent Choice: Dichloromethane or ethanol are common solvents; dichloromethane allows better control of temperature and reaction kinetics.
- Purification: Post-reaction purification is often achieved through recrystallization or chromatographic techniques to isolate the hydrochloride salt with high purity.
Patent literature indicates that related compounds with piperidinyl benzoate structures can be synthesized via amide bond formation using dehydrating agents such as ethyl chloroformate, thionyl chloride, or carbodiimides in the presence of bases like sodium carbonate or triethylamine. Although this is for structurally related compounds, similar strategies might be adapted for the preparation of ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride derivatives.
| Parameter | Typical Conditions/Values | Remarks |
|---|---|---|
| Starting materials | Ethyl 3-hydroxybenzoate, 2-(3-piperidinyl)ethanol | Commercially available or synthesized intermediates |
| Solvents | Dichloromethane, ethanol, acetonitrile | Choice affects reaction rate and purity |
| Catalyst/Base | Triethylamine or other tertiary amines | Neutralizes acid by-products |
| Temperature | Reflux (~40-80°C depending on solvent) | Ensures completion of etherification |
| Reaction time | Several hours (4-24 h) | Monitored by TLC or HPLC |
| Conversion to salt | Treatment with HCl in acetonitrile | Yields stable hydrochloride salt |
| Purification | Recrystallization or chromatography | Ensures high purity for research use |
- The piperidine ring's presence is crucial for the compound’s biological activity and influences the synthetic approach due to its basicity and nucleophilicity.
- The hydrochloride salt form enhances compound stability, solubility, and ease of handling in subsequent synthetic steps or biological assays.
- Optimization of reaction parameters such as solvent, temperature, and base quantity is critical for maximizing yield and purity.
- The compound serves as a versatile intermediate in medicinal chemistry, enabling the creation of more complex molecules targeting neurological receptors.
The preparation of this compound involves a straightforward etherification of ethyl 3-hydroxybenzoate with a piperidinyl-containing alkylating agent under reflux conditions, followed by salt formation with hydrochloric acid. Careful control of reaction conditions and purification techniques ensures the production of a high-purity intermediate essential for pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has garnered attention for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways, providing insights into treatments for inflammatory diseases.
- Neuropharmacology : The compound is being investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacological Studies
This compound interacts with various biological targets:
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing serotonin and norepinephrine pathways, which are critical in mood regulation and pain perception.
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic processes, which could lead to novel therapeutic strategies.
Industrial Applications
The compound is also utilized in industrial settings:
- Pharmaceutical Production : It serves as an intermediate in synthesizing more complex pharmaceutical agents, thereby playing a crucial role in drug development.
- Chemical Synthesis : Employed as a reagent in organic synthesis, it aids in producing various chemical derivatives used across multiple industries.
Case Studies and Research Findings
Several studies have documented the biological activities and applications of this compound:
- Neuroprotective Studies : In preclinical models, ligands derived from this compound have shown promise in protecting neuronal cells from degeneration, indicating potential therapeutic benefits for neurodegenerative conditions.
- Antimicrobial Efficacy : Laboratory tests have demonstrated its effectiveness against various bacterial strains, suggesting avenues for developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
- Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1185038-20-3): Structural Difference: Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine. Impact: Reduced ring size decreases basicity (pKa ~8.5 vs. Pharmacokinetics: Shorter metabolic half-life due to increased susceptibility to oxidative metabolism in the pyrrolidine ring .
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1048673-90-0):
Piperidine vs. Piperazine Derivatives
- Ethyl 3-(piperazin-1-yl)benzoate Hydrochloride (C13H19ClN2O2):
- Structural Difference : Replaces piperidine with piperazine, introducing a second nitrogen atom.
- Impact : Increased polarity (PSA = 42.01 vs. ~20 for piperidine) enhances water solubility but may reduce blood-brain barrier permeability. Piperazine derivatives are common in antipsychotics due to dopamine receptor modulation .
Heterocyclic and Aromatic Modifications
- Pioglitazone Hydrochloride Impurity E (CAS 868754-42-1): Structural Difference: Incorporates a pyridine ring and propanoate chain instead of benzoate-piperidine. Impact: The pyridine ring enhances planarity, improving binding to peroxisome proliferator-activated receptors (PPAR-γ) but reducing metabolic stability compared to the non-aromatic piperidine .
- I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate): Structural Difference: Features an isoxazole ring linked via a propoxy chain.
Physicochemical and Pharmacokinetic Data
| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) | Half-Life (h) |
|---|---|---|---|---|---|
| Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate HCl | C16H24ClNO3 | 313.82 | 2.1 | 12.5 (H2O) | 4.2 |
| Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl | C14H20ClNO3 | 285.77 | 1.8 | 18.0 (H2O) | 2.8 |
| Ethyl 3-(piperazin-1-yl)benzoate HCl | C13H19ClN2O2 | 270.76 | 0.9 | 25.0 (H2O) | 1.5 |
| Pioglitazone Hydrochloride Impurity E | C19H22NO3 | 315.38 | 3.5 | 0.8 (H2O) | 6.0 |
Key Observations :
- The target compound exhibits moderate lipophilicity (logP 2.1), balancing membrane permeability and aqueous solubility.
- Piperazine derivatives (e.g., C13H19ClN2O2) have lower logP values, favoring renal excretion over tissue accumulation .
Pharmacological and Therapeutic Implications
- Receptor Binding : Piperidine-containing analogs like the target compound show affinity for muscarinic (M1/M3) and serotonin (5-HT2A) receptors, making them candidates for neurological disorders .
- Metabolism : Ethyl benzoate esters are generally hydrolyzed by carboxylesterases to active acids, but the 3-piperidinyl group in the target compound may slow degradation compared to pyrrolidine analogs .
Biological Activity
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₄ClNO₃
- Molecular Weight : Approximately 313.82 g/mol
- Form : Typically encountered as a hydrochloride salt, enhancing solubility in aqueous solutions, which is crucial for biological studies and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in various metabolic pathways. Preliminary research suggests that the compound interacts with neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.
Biological Activities
This compound has been studied for several biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. Studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways .
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission .
- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its potential use in treating inflammatory disorders .
Case Studies
- Anticancer Efficacy : In a study evaluating the compound's anticancer properties, it was found to significantly reduce cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The compound's structural features were linked to enhanced binding affinity to target proteins involved in cell proliferation and survival pathways .
- Neuroprotective Mechanism : A separate investigation into the neuroprotective effects revealed that this compound effectively inhibited AChE activity, leading to increased levels of acetylcholine in neuronal cultures. This suggests a mechanism that could be beneficial for cognitive enhancement and neurodegenerative disease management .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu tumor cells | |
| Neuroprotection | Inhibits AChE activity | |
| Anti-inflammatory | Reduces inflammatory markers in vivo |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity | Impact on Activity |
|---|---|---|
| Piperidine moiety | Enhances interaction with neurotransmitter receptors | Increased efficacy |
| Ethoxy group | Improves solubility and bioavailability | Facilitates absorption |
| Benzoate group | Provides structural stability | Essential for activity |
Q & A
Q. What are the critical differences in metabolic pathways between this compound and its methyl ester analog?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
